1-(5-Bromo-2-methylphenyl)-imidazolidin-2-one

説明

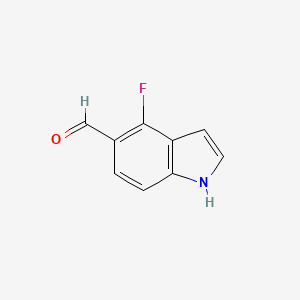

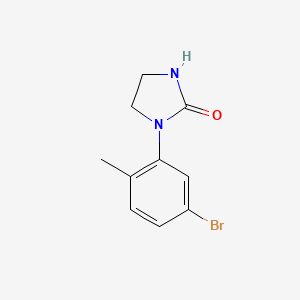

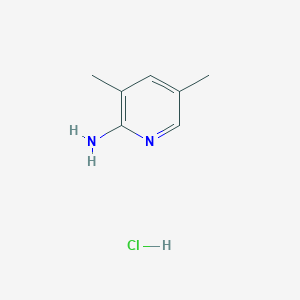

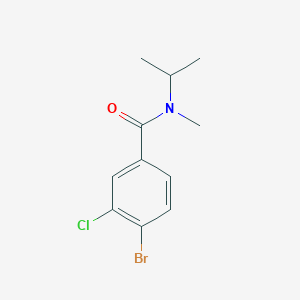

The compound “1-(5-Bromo-2-methylphenyl)-imidazolidin-2-one” is likely to be an organic compound containing a bromine atom, a methyl group, and an imidazolidin-2-one group attached to a phenyl ring. The presence of these functional groups could potentially give this compound interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazolidin-2-one ring, possibly through a cyclization reaction, and the introduction of the bromine and methyl groups onto the phenyl ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a bromine atom and a methyl group at the 5th position, and an imidazolidin-2-one group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group on the phenyl ring, as well as the imidazolidin-2-one group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase its molecular weight and possibly its boiling point .科学的研究の応用

Overview of Imidazolidine and Imidazolidinone Scaffolds in Medicinal Chemistry

The imidazolidine scaffold, including its tautomeric form imidazolidinone, has garnered significant attention in medicinal chemistry for its wide range of biological activities. These compounds have been explored for their potential applications across various therapeutic areas, including neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases. The structural versatility of the imidazolidine and imidazolidinone scaffolds allows for the synthesis of compounds with diverse pharmacological profiles. Specifically, the imidazolidin-2-one derivatives have been noted for their application in creating diagnostic imaging agents, insecticides, and herbicides, alongside their more direct medicinal applications (Sączewski, Kornicka, & Balewski, 2016).

Hydantoin Derivatives and Their Significance

Hydantoin (imidazolidine-2,4-dione) derivatives, closely related to the imidazolidin-2-one scaffold, have been recognized for their significant role in drug discovery. The hydantoin scaffold is particularly valued for its utility in generating non-natural amino acids and their conjugates with potential medicinal applications. This scaffold has been involved in the development of therapies for a variety of conditions, demonstrating a broad spectrum of biological and pharmacological activities. The synthesis of hydantoin and its derivatives through methods such as the Bucherer-Bergs reaction highlights their importance in both therapeutic and agrochemical applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Imidazoline and Imidazolidinone as Corrosion Inhibitors

Beyond their medicinal applications, imidazoline and its derivatives, including imidazolidinones, have been extensively utilized as corrosion inhibitors. Their effectiveness is attributed to the chemical structure that facilitates strong adsorption onto metal surfaces, providing a protective layer against corrosion. This application serves as an example of the versatility of the imidazolidin-2-one scaffold, demonstrating its utility in industrial applications in addition to its medicinal uses (Sriplai & Sombatmankhong, 2023).

作用機序

Imidazole Derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Target of Action

The targets of imidazole derivatives can vary widely depending on the specific compound and its functional groups. Some imidazole derivatives target enzymes, receptors, or other proteins in the body, leading to various therapeutic effects .

Mode of Action

The mode of action of imidazole derivatives also depends on the specific compound. Some might inhibit the function of a target protein, while others might enhance it. The interaction with the target can lead to changes in cellular processes, resulting in the therapeutic effects of the drug .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways. For example, some might inhibit the synthesis of certain molecules, while others might enhance it. The affected pathways and their downstream effects can vary widely depending on the specific imidazole derivative .

Pharmacokinetics

The pharmacokinetics of imidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect its pharmacokinetics .

Result of Action

The molecular and cellular effects of imidazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and effects on gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of imidazole derivatives .

Safety and Hazards

特性

IUPAC Name |

1-(5-bromo-2-methylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-7-2-3-8(11)6-9(7)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVDOYPSKNCQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1450348.png)

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)

![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)

![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)